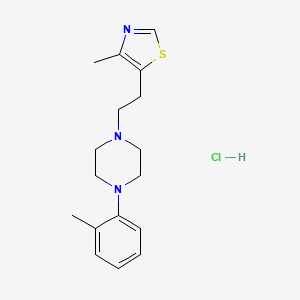
Piperazine, 1-(2-methylphenyl)-4-(2-(4-methyl-5-thiazolyl)ethyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La Pipérazine, 1-(2-méthylphényl)-4-(2-(4-méthyl-5-thiazolyl)éthyl)-, monochlorhydrate est un composé organique complexe qui appartient à la famille des pipérazines. Les pipérazines sont connues pour leurs propriétés pharmacologiques diverses et sont souvent utilisées en chimie médicinale pour le développement de divers agents thérapeutiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse des dérivés de la pipérazine implique généralement la réaction de la pipérazine avec des composés aromatiques et hétérocycliques appropriés. La voie de synthèse spécifique pour la Pipérazine, 1-(2-méthylphényl)-4-(2-(4-méthyl-5-thiazolyl)éthyl)-, monochlorhydrate impliquerait :
Matières premières : 2-méthylphényl pipérazine et halogénure de 4-méthyl-5-thiazolyl éthyle.
Conditions de réaction : La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane ou l’éthanol, sous reflux.
Purification : Le produit est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie.
Méthodes de production industrielle
Les méthodes de production industrielle pour les dérivés de la pipérazine impliquent souvent une synthèse à grande échelle utilisant des réacteurs à écoulement continu. Ces méthodes garantissent un rendement élevé et la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Les dérivés de la pipérazine peuvent subir diverses réactions chimiques, notamment :
Oxydation : Les réactions d’oxydation peuvent modifier le cycle de la pipérazine ou les groupes aromatiques et hétérocycliques attachés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels attachés au cycle de la pipérazine.
Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, peroxyde d’hydrogène.
Agents réducteurs : Borohydrure de sodium, hydrure d’aluminium et de lithium.
Réactifs de substitution : Agents halogénants, nucléophiles.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la substitution peut introduire des groupes halogènes ou alkyles.
Applications de la recherche scientifique
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes ou anticancéreuses.
Médecine : Investigé pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
Le mécanisme d’action des dérivés de la pipérazine implique généralement une interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le mécanisme exact de la Pipérazine, 1-(2-méthylphényl)-4-(2-(4-méthyl-5-thiazolyl)éthyl)-, monochlorhydrate dépendrait de sa structure et de ses groupes fonctionnels spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Pipérazine, 1-(2-méthylphényl)-4-(2-(4-méthyl-5-thiazolyl)éthyl)- : Un composé étroitement apparenté avec des caractéristiques structurelles similaires.
Pipérazine, 1-(2-chlorophényl)-4-(2-(4-méthyl-5-thiazolyl)éthyl)- : Un autre dérivé avec un substituant chlore.
Pipérazine, 1-(2-méthylphényl)-4-(2-(4-éthyl-5-thiazolyl)éthyl)- : Un dérivé avec un groupe éthyle sur le cycle thiazole.
Unicité
La Pipérazine, 1-(2-méthylphényl)-4-(2-(4-méthyl-5-thiazolyl)éthyl)-, monochlorhydrate est unique en raison de sa combinaison spécifique de groupes aromatiques et hétérocycliques, qui peut conférer des propriétés pharmacologiques distinctes par rapport à d’autres dérivés de la pipérazine.
Propriétés
Numéro CAS |
89663-24-1 |
|---|---|
Formule moléculaire |
C17H24ClN3S |
Poids moléculaire |
337.9 g/mol |
Nom IUPAC |
4-methyl-5-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C17H23N3S.ClH/c1-14-5-3-4-6-16(14)20-11-9-19(10-12-20)8-7-17-15(2)18-13-21-17;/h3-6,13H,7-12H2,1-2H3;1H |
Clé InChI |
MPVVZYDMXIIUNI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N2CCN(CC2)CCC3=C(N=CS3)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


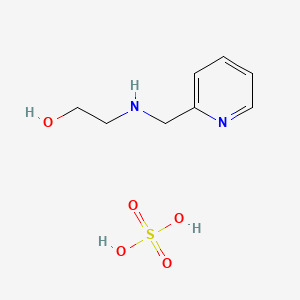
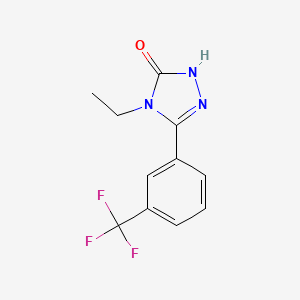
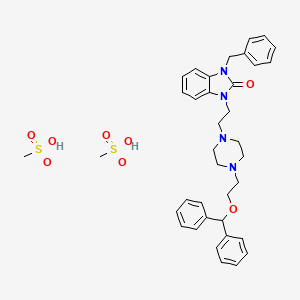

![N-[2-(3,4-diethoxyphenyl)-2-methoxyethyl]-1-methylpyrrolidin-2-imine](/img/structure/B12732948.png)

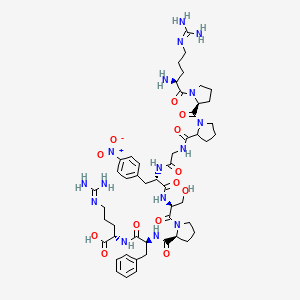


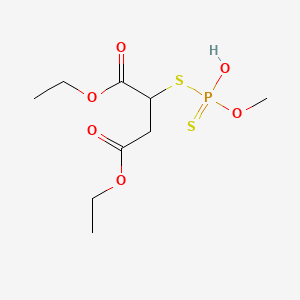
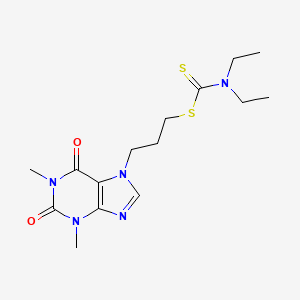
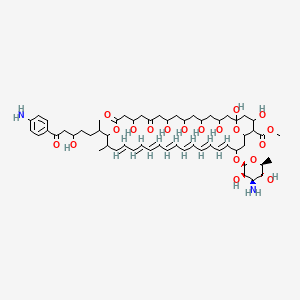

![(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid](/img/structure/B12732989.png)
